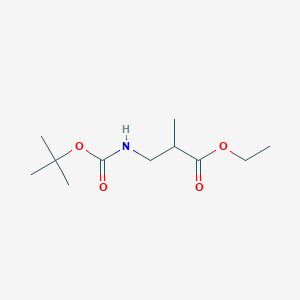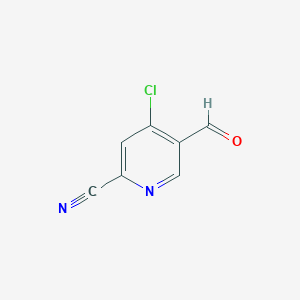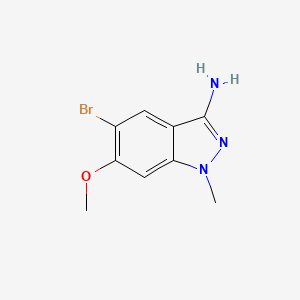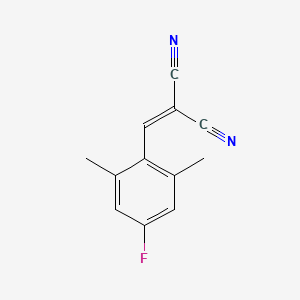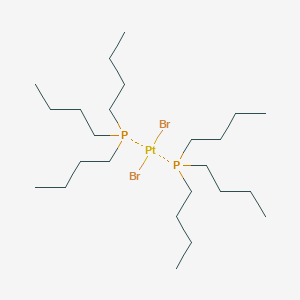
cis-Dibromobis(tributylphosphine)platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Dibromobis(tributylphosphine)platinum is a platinum-based compound with the molecular formula C24H54Br2P2Pt and a molecular weight of 759.53 g/mol . This compound is known for its square planar coordination around the platinum center, with two bromide ions and two tributylphosphine ligands in cis positions. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-Dibromobis(tributylphosphine)platinum typically involves the reaction of platinum(II) bromide with tributylphosphine in an appropriate solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
PtBr2+2PBu3→cis-PtBr2(PBu3)2
The reaction conditions often include refluxing the mixture in a solvent such as dichloromethane or toluene for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
cis-Dibromobis(tributylphosphine)platinum undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide ligands can be substituted with other ligands such as chloride or iodide under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Coordination Reactions: The compound can form coordination complexes with other ligands, such as amines or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, amines, and phosphines. Reactions are typically carried out in solvents like dichloromethane, toluene, or acetonitrile, under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions yield cis-Dichlorobis(tributylphosphine)platinum, while coordination with amines can form amine-platinum complexes .
Wissenschaftliche Forschungsanwendungen
cis-Dibromobis(tributylphosphine)platinum has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Studied for its potential interactions with biological molecules, such as proteins and DNA.
Medicine: Investigated for its anticancer properties, particularly in the development of platinum-based chemotherapy drugs.
Industry: Utilized in the production of fine chemicals and materials due to its catalytic properties.
Wirkmechanismus
The mechanism of action of cis-Dibromobis(tributylphosphine)platinum involves its ability to coordinate with various ligands and undergo redox reactions. The platinum center can form stable complexes with biological molecules, such as DNA, leading to potential anticancer effects. The compound’s reactivity is influenced by the electronic and steric properties of the tributylphosphine ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-Dichlorobis(tributylphosphine)platinum: Similar in structure but with chloride ligands instead of bromide.
trans-Dibromobis(triphenylphosphine)platinum: Similar but with triphenylphosphine ligands and trans configuration.
cis-Dibromobis(triphenylphosphine)platinum: Similar but with triphenylphosphine ligands and cis configuration
Uniqueness
The tributylphosphine ligands provide a balance of steric bulk and electronic properties, making it suitable for various catalytic and biological applications .
Eigenschaften
Molekularformel |
C24H54Br2P2Pt |
|---|---|
Molekulargewicht |
759.5 g/mol |
IUPAC-Name |
dibromoplatinum;tributylphosphane |
InChI |
InChI=1S/2C12H27P.2BrH.Pt/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
UCZCPWUTSQNNNV-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.Br[Pt]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)ethanone](/img/structure/B13140063.png)
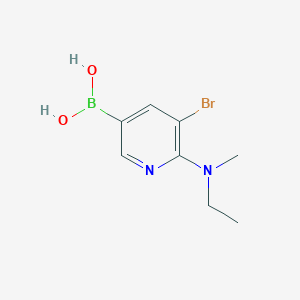
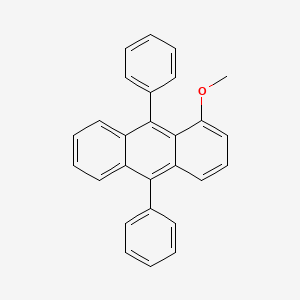
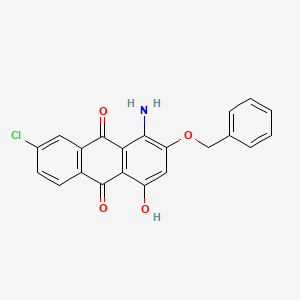
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-threonylglycine](/img/structure/B13140089.png)
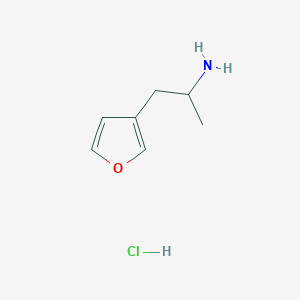

![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
